![molecular formula C12H13NO B3390515 7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1018448-54-8](/img/structure/B3390515.png)
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
“7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are complex and involve multiple steps . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Selectivity
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit notable enzyme inhibition properties. Grunewald et al. (1997) explored compounds related to this chemical structure for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) selectively over the alpha 2-adrenoceptor. Their research highlights the importance of specific structural features in these compounds that contribute to their selectivity and efficacy in inhibiting specific enzymes (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Neuroprotective Effects
The neuroprotective effects of 7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated in relation to Parkinson's disease. Munakata et al. (2022) found that certain derivatives, specifically those loaded with an N-propargyl group, exhibited neuroprotective properties by blocking the reduction in striatal dopamine content and protecting nigral tyrosine hydroxylase-positive cells in mice models of Parkinson's disease (Munakata, Ishikawa, Saitoh, Kambe, Chiba, Taguchi, & Abe, 2022).
Modulation of Amyloid Precursor Proteins
Research by Hu et al. (2008) explored tetrahydroisoquinoline derivatives for their potential in modulating the proteolytic cleavage of amyloid precursor proteins. This research is significant for understanding Alzheimer's disease, as these derivatives may impact the formation of beta-amyloid, a key factor in the development of Alzheimer's (Hu, Liao, Chen, Wang, Tung, Lin, & Lee, 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various 1,2,3,4-tetrahydroisoquinoline derivatives have been a focus of numerous studies. For instance, Azukizawa et al. (2008) synthesized a series of these derivatives as peroxisome proliferators-activated receptor (PPAR) gamma agonists, highlighting their potential in treating diabetes (Azukizawa, Kasai, Takahashi, Miike, Kunishiro, Kanda, Mukai, & Shirahase, 2008).
Pharmacological Properties
The pharmacological properties of tetrahydroisoquinoline derivatives have been studied over the years. Hjort et al. (1942) investigated the relative pharmacological effects of these derivatives, focusing on their chemical properties and impact on blood pressure, respiration, and other physiological responses (Hjort, Debeer, Buck, & Randall, 1942).
Zukünftige Richtungen
The future directions in the research of “7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline” and its derivatives could involve the development of new antiviral drugs to treat influenza infections . The N-terminal domain of the PA (PA N) endonuclease is both highly conserved across influenza strains and serotypes and is indispensable for the viral lifecycle, making it an attractive target for new antiviral therapies .
Eigenschaften
IUPAC Name |
2-prop-2-ynyl-3,4-dihydro-1H-isoquinolin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-13-7-5-10-3-4-12(14)8-11(10)9-13/h1,3-4,8,14H,5-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGAPBLCHDEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2=C(C1)C=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1018448-54-8 | |
Record name | 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.